molecular formula C10H5BrF3N3O B7787533 5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7787533
M. Wt: 320.07 g/mol
InChI Key: JUCVUSOJYXQXFD-UHFFFAOYSA-N
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Description

Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of cyclodextrins, which are cyclic oligosaccharides obtained from starch. The inclusion complexes formation with cyclodextrins is a common method used to prepare this compound .

Industrial Production Methods: In industrial settings, the production of compound “this compound” involves large-scale synthesis using advanced techniques to ensure high yield and purity. The process includes the use of specialized equipment and controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including but not limited to:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the development of new materials and products with enhanced properties.

Mechanism of Action

The mechanism of action of compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds: Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” can be compared with other similar compounds based on its structural and chemical properties. Some similar compounds include:

  • Compound “CID 63015”
  • Compound “CID 63014”
  • Compound “CID 2098083-16-8”

Uniqueness: What sets compound “this compound” apart from its similar counterparts is its unique structural configuration and specific chemical behavior. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N3O/c11-6-7(10(12,13)14)16-8(17-9(6)18)5-3-1-2-4-15-5/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCVUSOJYXQXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=O)C(=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=NC(=O)C(=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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